Sulfosuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

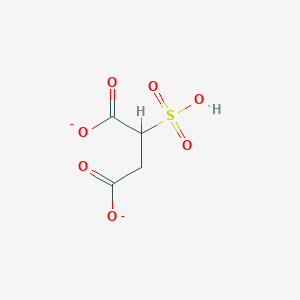

Molecular Formula |

C4H4O7S-2 |

|---|---|

Molecular Weight |

196.14 g/mol |

IUPAC Name |

2-sulfobutanedioate |

InChI |

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11)/p-2 |

InChI Key |

ULUAUXLGCMPNKK-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-] |

Synonyms |

sodium thiosuccinate sulfosuccinate sulfosuccinic acid thiosuccinic acid thiosuccinic acid, ammonium salt thiosuccinic acid, diammonium salt thiosuccinic acid, disodium salt thiosuccinic acid, magnesium salt thiosuccinic acid, monoammonium salt thiosuccinic acid, monosodium salt thiosuccinic acid, sodium salt thiosuccinic acid, trilithium salt thiosuccinic acid, trisodium salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sulfosuccinates from Maleic Anhydride

This document provides a comprehensive technical overview of the chemical synthesis of sulfosuccinate surfactants, starting from maleic anhydride. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The guide details the primary reaction pathways, experimental protocols for both mono- and diester sulfosuccinates, and methods for purification and analysis.

Introduction to Sulfosuccinates

Sulfosuccinates are anionic surfactants widely utilized for their excellent emulsifying, dispersing, wetting, and foaming properties.[1] They are valued for their relative mildness to the skin and eyes, making them common ingredients in personal care products like shampoos and cleansers, as well as in industrial applications such as emulsion polymerization, textiles, and agriculture.[1][2]

Structurally, sulfosuccinates are salts of the alkyl esters of sulfosuccinic acid.[3] They are generally synthesized via a two-step process: the esterification of maleic anhydride with a lipophilic compound (such as a fatty alcohol), followed by the sulfonation of the resulting maleate ester.[2][3] The synthesis can be tailored to produce two main variants: monoesters and diesters, which differ in their properties and applications.[1]

-

This compound Monoesters : Formed from a 1:1 molar ratio of maleic anhydride to an alcohol, these molecules contain both a sulfonate and a carboxylate group.[2] They are generally water-soluble and are excellent foaming agents.[1]

-

This compound Diesters : Formed using a 2:1 molar ratio of alcohol to maleic anhydride, these are less water-soluble but are excellent wetting agents.[1][2]

General Synthesis Pathway

The production of sulfosuccinates from maleic anhydride is a sequential two-stage process. The first stage is an esterification reaction, and the second is a sulfonation reaction.

Caption: High-level workflow for this compound synthesis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in this compound synthesis.

Step 1: Esterification of Maleic Anhydride

Esterification involves the reaction of maleic anhydride with an alcohol. The stoichiometry of the reactants determines whether a monoester or diester is formed.[4] The reaction is typically catalyzed by a strong acid.[5]

Caption: Formation of maleate monoesters and diesters.

Protocol 3.1.1: Synthesis of Dioctyl Maleate (Diester Intermediate)

This protocol is based on the synthesis of a common diester precursor for dioctyl sodium this compound (DOSS).[6][7]

-

Reactant Charging : In a reaction kettle equipped with a stirrer, thermometer, and distillation setup, charge maleic anhydride, an alcohol mixture (e.g., 2-ethylhexanol, n-octanol), and a catalyst.[6] Common catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15.[6][7]

-

Heating and Reaction : Heat the mixture with continuous stirring. As the temperature rises, water produced during the esterification will begin to distill off.[6] The reaction is driven to completion by removing this water.[8]

-

Monitoring : Continue the reaction until the theoretical amount of water has been collected.[6]

-

Neutralization and Cooling : Once the reaction is complete, cool the mixture. If a liquid acid catalyst was used, it must be neutralized by adding an alkali solution (e.g., sodium hydroxide).[6]

-

Product : The resulting product is the crude dioctyl maleate ester, which is used directly in the subsequent sulfonation step.

| Parameter | Value / Condition | Source |

| Reactants | Maleic Anhydride, 2-Ethylhexanol | [7][9] |

| Molar Ratio | 1 mol Maleic Anhydride : 2 mol 2-Ethylhexanol | [7] |

| Catalyst | p-Toluenesulfonic Acid or Amberlyst-15 (1 mol%) | [7][10] |

| Temperature | 120-140 °C (reflux) | [7][10] |

| Reaction Time | Until ~36 kg of water is distilled per 200 kg maleic anhydride | [6] |

Protocol 3.1.2: Synthesis of Oleyl Maleate (Monoester Intermediate)

This protocol describes the formation of a monoester, which involves the ring-opening of maleic anhydride without the subsequent removal of water.[11][12]

-

Reactant Charging : Load the fatty alcohol (e.g., Oleyl alcohol, 0.111 mole) into a three-neck reactor vessel.[11]

-

Heating : Heat the alcohol to 60-70°C to ensure it is in a liquid state.[11]

-

Addition of Anhydride : Add maleic anhydride (0.111 mole) portion-wise to the heated alcohol while stirring continuously. Maintain the temperature at 70-80°C.[11]

-

Reaction : Continue stirring the mixture at this temperature for approximately 2-3 hours. The reaction is typically complete when a clear, homogeneous solution is obtained.[9][11]

-

Product : The resulting maleic acid half-ester is ready for sulfonation.

| Parameter | Value / Condition | Source |

| Reactants | Maleic Anhydride, Fatty Alcohol (e.g., Oleyl Alcohol) | [11][12] |

| Molar Ratio | 1:1 | [2] |

| Catalyst | Typically non-catalytic for the first stage | [8] |

| Temperature | 60-100 °C | [11][12] |

| Reaction Time | 2-3 hours | [9][11] |

Step 2: Sulfonation of Maleate Ester

Sulfonation is achieved via a nucleophilic Michael addition reaction, where a sulfite-containing agent adds across the electron-deficient double bond of the maleate ester.[2]

Caption: Sulfonation of a maleate diester intermediate.

Protocol 3.2.1: Sulfonation of Dioctyl Maleate

This protocol details the conversion of the diester intermediate into the final this compound product.[9]

-

Reactant Charging : Prepare an aqueous solution of sodium bisulfite (or sodium disulfite/metabisulfite).[6][9] Transfer the dioctyl maleate from the esterification step into a sulfonation kettle.

-

Reaction : Add the sodium bisulfite solution to the maleate ester. The mixture is heated under reflux (approx. 104°C) with vigorous stirring.[9] A co-solvent like ethanol may be added to maintain fluidity.[9]

-

Monitoring : The reaction is monitored until sulfite is no longer detectable in the product mixture. This can take several hours.[9]

-

Product Isolation : Upon cooling, the crude product may solidify or form a gel. The final product is typically an aqueous solution of dioctyl sodium this compound.[9]

| Parameter | Value / Condition | Source |

| Reactants | Dioctyl Maleate, Sodium Disulfite, Deionized Water, Ethanol | [9] |

| Stoichiometry | 1.63 mol Diester : 0.84 mol Sodium Disulfite | [9] |

| Temperature | 104 °C (reflux) | [9] |

| Reaction Time | ~3 hours, or until sulfite is consumed | [9] |

| Final Product Conc. | ~75% by weight this compound in water/ethanol | [9] |

Protocol 3.2.2: Sulfonation of Oleyl Maleate

This procedure is for the sulfonation of the monoester intermediate.

-

Reactant Charging : The oleyl maleate monoester is placed in the reactor.

-

Sulfonating Agent : An aqueous solution of sodium bisulfite is prepared and added to the reactor.[11] The pH is adjusted to between 6.5 and 7.0 using a sodium hydroxide solution.

-

Reaction : The mixture is heated to 80-90°C and stirred for 3-4 hours.

-

Purification : The product is purified by extraction with a solvent like petroleum ether to remove any unreacted oleyl alcohol. The aqueous layer containing the disodium oleyl this compound is then collected.[11]

| Parameter | Value / Condition | Source |

| Reactants | Oleyl Maleate Monoester, Sodium Bisulfite, NaOH | [11] |

| pH | 6.5 - 7.0 | [11] |

| Temperature | 80 - 90 °C | [11] |

| Reaction Time | 3 - 4 hours | [11] |

Purification and Characterization

4.1 Purification

For high-purity applications, further purification may be necessary. A common method involves:

-

Dehydration : Removing residual water from the crude product.[6]

-

Solvent Precipitation : Adding an organic solvent to the dehydrated product to dissolve the this compound while precipitating out inorganic salts, such as excess sodium bisulfite.[6]

-

Filtration : Separating the precipitated salts.[6]

-

Desolventizing : Heating the supernatant to remove the organic solvent, yielding a high-purity anhydrous this compound.[6]

4.2 Characterization

The structure and purity of the synthesized sulfosuccinates can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify characteristic functional groups. For example, a strong absorption band around 1726-1730 cm⁻¹ indicates the presence of the ester carbonyl (C=O) group.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure and confirm the successful addition of the sulfonate group.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : A powerful technique for separating and identifying the this compound product and any related impurities or byproducts. It is also used for precise quantification.[13][14]

-

Titration : The Epton titration method can be used to determine the percentage of active anionic surfactant in the final product.[9]

References

- 1. This compound Market Growth with Worldwide Industry Analysis to 2025 | business inside [mynewsdesk.com]

- 2. Sulfosuccinates | Lamberti Group [lamberti.com]

- 3. researchgate.net [researchgate.net]

- 4. koyonchem.com [koyonchem.com]

- 5. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 6. CN111747871A - Production process of surfactant dioctyl sodium this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dioctyl this compound sodium salt synthesis - chemicalbook [chemicalbook.com]

- 10. CN1045592C - Preparation process of diisooctyl sodium this compound - Google Patents [patents.google.com]

- 11. ripublication.com [ripublication.com]

- 12. US4039562A - Process for preparing sulfosuccinates - Google Patents [patents.google.com]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Sulfosuccinate Monoesters and Diesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and applications of sulfosuccinate monoesters and diesters, with a particular focus on their relevance in drug development.

Core Chemical Structure

This compound esters are anionic surfactants derived from sulfosuccinic acid.[1] Their fundamental structure consists of a four-carbon backbone with two carboxyl groups and a sulfonate group. The esterification of one or both carboxyl groups with various alcohols gives rise to monoesters and diesters, respectively. This structural variability allows for a wide range of physicochemical properties and applications.

The general chemical formula for sodium this compound esters is NaO₃SCH(CO₂R')CH₂CO₂R, where R and R' can be hydrogen or alkyl groups.[2]

-

This compound Monoesters: In monoesters, one of the carboxyl groups is esterified with an alcohol (R' = H, R = alkyl).[2] This structure imparts a higher degree of water solubility compared to their diester counterparts. Monoesters possess two anionic hydrophilic centers: a sulfonate group and a carboxylate group, which generally makes them milder surfactants.[3]

-

This compound Diesters: In diesters, both carboxyl groups are esterified with alcohols (R and R' = alkyl).[2] A prominent example is dioctyl sodium this compound (DOSS).[3] Diesters are generally less water-soluble than monoesters and are known for their excellent wetting properties.[4] The nature of the alkyl chains is crucial; branched chains tend to enhance wetting, while linear chains can offer different packing characteristics at interfaces.[3]

Synthesis of this compound Esters

The synthesis of this compound esters is typically a two-step process involving the esterification of maleic anhydride followed by sulfonation.[1][2]

Synthesis of this compound Monoesters

This compound monoesters are synthesized by reacting maleic anhydride with an alcohol in a 1:1 molar ratio. This reaction opens the anhydride ring to form a maleic acid monoester. The subsequent step involves the sulfonation of the double bond in the maleate monoester with a sulfonating agent, such as sodium bisulfite, to yield the final this compound monoester.

Synthesis of this compound Diesters

The synthesis of this compound diesters follows a similar pathway, but with a 2:1 molar ratio of alcohol to maleic anhydride. The first mole of alcohol reacts to open the maleic anhydride ring, and the second mole esterifies the remaining carboxylic acid group. The resulting dialkyl maleate is then sulfonated with sodium bisulfite to produce the dialkyl this compound.

Physicochemical Properties

The properties of this compound esters are highly dependent on their molecular structure, particularly the nature of the alkyl chains (length, branching, and ethoxylation). Key physicochemical parameters include the critical micelle concentration (CMC), surface tension, and the hydrophilic-lipophilic balance (HLB).

Data on Physicochemical Properties

The following tables summarize key physicochemical data for representative this compound monoesters and diesters.

Table 1: Physicochemical Properties of this compound Monoesters

| Compound | Alkyl Chain | CMC (mM) | Surface Tension at CMC (mN/m) | HLB Value |

| Disodium Laureth this compound | C12, ethoxylated | ~1.0 | ~30 | >10 |

| Disodium Oleyl this compound | C18, unsaturated | ~0.5 | ~35 | - |

| Sulfosuccinated Methyl Ricinoleate | - | 0.26 | - | - |

| Sulfosuccinated Methyl 12-hydroxy Stearate | - | 0.11 | - | - |

Note: Specific values can vary depending on the degree of ethoxylation and experimental conditions.

Table 2: Physicochemical Properties of this compound Diesters

| Compound | Alkyl Chains | CMC (mM) | Surface Tension at CMC (mN/m) | HLB Value |

| Dioctyl Sodium this compound (DOSS) | 2 x 2-ethylhexyl | 1.2 - 2.5 | 26 - 29 | ~10[5] |

| Dihexyl Sodium this compound | 2 x C6 | ~5.0 | ~35 | - |

| Diamyl Sodium this compound | 2 x C5 | ~15 | ~40 | - |

Experimental Protocols

Synthesis of a this compound Monoester (Disodium Lauryl this compound)

Materials:

-

Maleic anhydride

-

Lauryl alcohol

-

Sodium sulfite

-

Ethanol

-

Water

Procedure:

-

Esterification: In a reaction vessel, dissolve maleic anhydride in a suitable solvent. Add an equimolar amount of lauryl alcohol dropwise while stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, which can be monitored by acid value titration.

-

Sulfonation: Prepare an aqueous solution of sodium sulfite. Add the maleic acid monoester to this solution. Heat the mixture with continuous stirring. The progress of the sulfonation can be monitored by measuring the concentration of unreacted sulfite.

-

Purification: The final product can be purified by precipitation and washing with a suitable solvent like ethanol to remove unreacted starting materials and byproducts.

Synthesis of a this compound Diester (Dioctyl Sodium this compound - DOSS)

Materials:

-

Maleic anhydride

-

2-ethylhexanol

-

Sodium bisulfite

-

Ethanol

-

Water

Procedure:

-

Esterification: React maleic anhydride with two molar equivalents of 2-ethylhexanol. An acid catalyst (e.g., p-toluenesulfonic acid) can be used to facilitate the reaction. The reaction is typically carried out under reflux with removal of water until the acid value indicates the completion of the diester formation.

-

Sulfonation: The resulting dioctyl maleate is then reacted with an aqueous solution of sodium bisulfite. The reaction mixture is heated and stirred until the sulfonation is complete.

-

Purification: The product is isolated and purified, often involving solvent extraction and washing steps to remove impurities.

Characterization of this compound Esters

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ester and the presence of the sulfonate group. Key characteristic peaks include:

-

C=O stretching (ester): ~1730-1740 cm⁻¹

-

S=O stretching (sulfonate): ~1210 cm⁻¹ and ~1050 cm⁻¹

-

C-O stretching (ester): ~1160-1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

-

¹H NMR: Signals corresponding to the alkyl chains of the alcohol, the protons on the succinate backbone, and the proton adjacent to the sulfonate group can be identified and integrated to confirm the structure and purity.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the succinate backbone, and the carbons of the alkyl chains provide further structural confirmation.

Visualization of Key Processes

Synthesis Pathway of this compound Esters

References

An In-Depth Technical Guide to Commercially Available Sulfosuccinate Surfactants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosuccinate surfactants are a versatile class of anionic surfactants known for their mildness, excellent foaming and wetting properties, and biodegradability.[1] This technical guide provides a comprehensive overview of commercially available this compound surfactants, their classification, chemical properties, and synthesis. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for their synthesis and characterization. Furthermore, this guide explores their mechanism of action as permeation enhancers in drug delivery systems, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Introduction to this compound Surfactants

Sulfosuccinates are derivatives of succinic acid, characterized by the presence of a sulfonate group attached to the succinate backbone.[2] They are classified as anionic surfactants and are widely utilized across various industries, including cosmetics, personal care, pharmaceuticals, and industrial applications, due to their favorable properties such as effective surface tension reduction, emulsification, and dispersion.[2] Their mild nature makes them particularly suitable for products intended for sensitive skin and baby care.[3]

The general structure of a this compound surfactant consists of a hydrophilic this compound head group and one or two hydrophobic tails, which are typically alkyl or alkyl ether chains. This amphiphilic nature allows them to orient themselves at interfaces, reducing interfacial tension and facilitating the mixing of immiscible phases like oil and water.[1]

Classification of this compound Surfactants

Commercially available this compound surfactants are broadly categorized into two main types based on the number of ester groups attached to the succinic acid backbone: monoesters and diesters.[4]

-

This compound Monoesters: These surfactants have one hydrophobic tail attached to the succinate group. They are generally more water-soluble and milder than their diester counterparts. The hydrophobic tail can be a fatty alcohol, an ethoxylated fatty alcohol, or a fatty acid amide.

-

This compound Diesters: These surfactants possess two hydrophobic tails, which can be identical or different. Diesters are typically less water-soluble but are excellent wetting agents and emulsifiers.

Commercially Available this compound Surfactants and Their Properties

A wide variety of this compound surfactants are commercially available under various trade names. The properties of these surfactants can be tailored by modifying the length and branching of the hydrophobic alkyl chains and the degree of ethoxylation in monoesters. Below is a summary of some common commercially available this compound surfactants and their key properties.

Table 1: Properties of Common Commercially Available this compound Surfactants

| Chemical Name | Common Trade Name(s) | Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | CMC (mM) | Surface Tension at CMC (mN/m) | HLB Value |

| Dioctyl Sodium this compound | Aerosol OT, Docusate Sodium | Diester | 577-11-7 | C₂₀H₃₇NaO₇S | 444.56 | ~1.2[5] | ~26 | ~10-13 |

| Diethylhexyl Sodium this compound | DOSS70E | Diester | 577-11-7 | C₂₀H₃₇NaO₇S | 444.56 | - | - | - |

| Diamyl Sodium this compound | Aerosol AY | Diester | 922-80-5 | C₁₄H₂₅NaO₇S | 360.40 | - | 29.2 (at 1% conc.)[2] | - |

| Dicyclohexyl Sodium this compound | - | Diester | 23386-52-9 | C₁₆H₂₅NaO₇S | 384.42 | - | - | - |

| Disodium Laureth this compound | - | Monoester | 39354-45-5 / 40754-59-4 | C₂₂H₄₀Na₂O₁₀S | 545.58 | ~1.0-2.0[6] | ~30-35[6] | ~14 |

| Disodium Lauryl this compound | Yeser® MS 50 | Monoester | 19040-44-9 | C₁₆H₂₈Na₂O₇S | 418.43 | - | 26[7] | - |

| Disodium Oleamido MEA-Sulfosuccinate | - | Monoester | 68479-64-1 | C₂₄H₄₁NNa₂O₈S | 549.63 | - | - | - |

Note: CMC, Surface Tension, and HLB values can vary depending on the specific grade, purity, and measurement conditions. The values presented are approximate and for comparative purposes.

Synthesis of this compound Surfactants

The synthesis of this compound surfactants is typically a two-step process.[4]

-

Esterification: Maleic anhydride is reacted with one or two moles of an alcohol or an ethoxylated alcohol to form a maleate monoester or diester. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, for diester production.[4]

-

Sulfonation: The double bond in the maleate ester is then sulfonated using a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), to yield the final this compound surfactant.[4]

Experimental Protocols

Synthesis of Dioctyl Sodium this compound (Diester)

This protocol is a general representation of the synthesis process.

Materials:

-

Maleic anhydride

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bisulfite

-

Deionized water

-

Toluene (for azeotropic removal of water)

-

Sodium carbonate (for neutralization)

-

Rotary evaporator

-

Reaction flask with a reflux condenser and Dean-Stark trap

Procedure:

-

Esterification:

-

In a reaction flask, combine maleic anhydride (1 mole), 2-ethylhexanol (2.1 moles), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is close to zero.

-

After completion, cool the mixture and neutralize the catalyst with sodium carbonate.

-

Filter the mixture to remove the salt and evaporate the toluene under reduced pressure using a rotary evaporator to obtain the dioctyl maleate.

-

-

Sulfonation:

-

Prepare an aqueous solution of sodium bisulfite (1.1 moles in deionized water).

-

Add the dioctyl maleate (1 mole) to the sodium bisulfite solution.

-

Heat the mixture with stirring at a controlled temperature (e.g., 80-90°C) for several hours.

-

Monitor the reaction by measuring the concentration of unreacted bisulfite.

-

Upon completion, the resulting product is dioctyl sodium this compound. The product may be purified further if necessary.

-

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by various methods that detect the changes in the physical properties of the surfactant solution as a function of concentration.

5.2.1. Surface Tension Method

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Procedure:

-

Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations, spanning a range above and below the expected CMC.

-

Measure the surface tension of each solution using a tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[8]

5.2.2. Conductivity Method

Principle: For ionic surfactants like sulfosuccinates, the molar conductivity of the solution changes at the CMC due to the formation of micelles which have a lower mobility than the individual surfactant ions.

Apparatus: Conductivity meter.

Procedure:

-

Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[9]

Application in Drug Development: Permeation Enhancement

This compound surfactants, particularly dioctyl sodium this compound (DOSS), have been investigated as permeation enhancers in drug delivery systems.[10] Their mechanism of action is primarily attributed to their ability to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drug molecules.

The amphiphilic nature of sulfosuccinates allows them to interact with the lipid bilayers of the stratum corneum. The hydrophobic tails of the surfactant molecules can penetrate the lipid matrix, leading to a fluidization of the lipid chains and an increase in the intercellular volume. This disruption of the lipid barrier creates pathways for drug molecules to diffuse more readily through the skin.

Conclusion

This compound surfactants represent a significant class of anionic surfactants with a broad range of applications, including in the pharmaceutical sciences. Their tunable properties, achieved through variations in their chemical structure, allow for the design of surfactants with specific functionalities. This guide has provided a detailed overview of the types of commercially available sulfosuccinates, their key quantitative properties, and standardized protocols for their synthesis and characterization. The elucidation of their role as permeation enhancers highlights their potential in the development of advanced drug delivery systems. It is anticipated that this comprehensive resource will be of significant value to researchers and professionals in the field.

References

- 1. Dyna Glycol [dynaglycolsindia.com]

- 2. Sulfosuccinates - PCC Group Product Portal [products.pcc.eu]

- 3. ulprospector.com [ulprospector.com]

- 4. neutronco.com [neutronco.com]

- 5. Biological, surface, and wetting behavior of bio-surfactants tank-mixed with trifloxysulfuron-sodium on Sorghum halepense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. chemistryconnection.com [chemistryconnection.com]

- 10. Effect of surfactants on absorption through membranes III: effects of dioctyl sodium this compound and poloxalene on absorption of a poorly absorbable drug, phenolsulfonphthalein, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

determining the critical micelle concentration of sulfosuccinates

An In-depth Technical Guide to Determining the Critical Micelle Concentration of Sulfosuccinates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sulfosuccinate surfactants. Sulfosuccinates are a versatile class of anionic surfactants widely utilized in pharmaceutical formulations, cosmetics, and various industrial applications due to their excellent emulsifying, wetting, and dispersing properties.[1][2] A thorough understanding of their aggregation behavior, characterized by the CMC, is crucial for optimizing formulation performance and ensuring product stability.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant at which the individual molecules (monomers) in a solution begin to aggregate and form colloidal structures known as micelles.[3] Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, leading to a significant reduction in surface tension.[4] Once the CMC is reached, the interfaces are saturated, and any additional surfactant molecules self-assemble into micelles in the bulk phase.[3] This phenomenon results in a distinct change in various physicochemical properties of the solution, which forms the basis for the experimental determination of the CMC.[5]

The CMC is a critical parameter for several reasons:

-

Efficiency: It indicates the minimum concentration of surfactant required to achieve the desired effect, such as solubilization or emulsification.[4]

-

Formulation Stability: Knowledge of the CMC is essential for developing stable drug delivery systems, as micelles can encapsulate poorly soluble drugs, enhancing their bioavailability.[6]

-

Quality Control: CMC measurement serves as a vital quality control parameter for surfactant-based excipients.[5]

Factors Influencing the CMC of Sulfosuccinates

The CMC of sulfosuccinates is not a fixed value but is influenced by a variety of factors, including the molecular structure of the surfactant and the surrounding environmental conditions.[7]

-

Structure of the Hydrophobic Group: An increase in the length of the alkyl chain (hydrophobic tail) leads to a decrease in the CMC.[7] This is because longer hydrophobic chains have lower water solubility, which promotes micellization at lower concentrations.

-

Structure of the Hydrophilic Group: The nature and size of the hydrophilic headgroup also affect the CMC. For sulfosuccinates, this includes whether it is a monoester or a diester.

-

Ethoxylation: The introduction of ethylene oxide (EO) groups can influence the CMC. Generally, for ethoxylated monoalkyl sulfosuccinates, an increase in the degree of ethoxylation leads to a lower CMC.[8][9]

-

Counter-ion: The type of counter-ion associated with the anionic this compound headgroup can impact the CMC. The size and hydration of the counter-ion can affect the electrostatic repulsions between the headgroups in a micelle.

-

Addition of Electrolytes: The presence of salts in the solution typically decreases the CMC of ionic surfactants like sulfosuccinates.[10] The added ions shield the electrostatic repulsions between the charged headgroups, facilitating micelle formation at lower surfactant concentrations.[6][11]

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Often, the CMC will decrease to a minimum value and then increase as the temperature rises, exhibiting a U-shaped behavior.[12]

The logical relationship of these factors influencing the CMC is illustrated in the diagram below.

References

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. jsirjournal.com [jsirjournal.com]

- 11. Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00982B [pubs.rsc.org]

- 12. scialert.net [scialert.net]

The Energetics of Self-Assembly: A Technical Guide to the Thermodynamics of Sulfosuccinate Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

Sulfosuccinate surfactants are a versatile class of amphiphiles widely employed in various scientific and industrial applications, including drug delivery, emulsion polymerization, and personal care products. Their efficacy in these roles is intrinsically linked to their ability to self-assemble into micelles in solution. Understanding the thermodynamic driving forces behind this micellization process is paramount for optimizing formulations and predicting surfactant behavior. This technical guide provides an in-depth exploration of the core thermodynamic principles governing this compound micelle formation, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Core Principles: The Thermodynamic Quartet of Micellization

The spontaneous formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC), is governed by a delicate interplay of thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The Gibbs free energy of micellization (ΔG°mic) is the ultimate indicator of the spontaneity of the process. A negative ΔG°mic signifies that micelle formation is a thermodynamically favorable process. For ionic surfactants like sulfosuccinates, ΔG°mic can be calculated from the CMC using the following equation, which accounts for the role of counterions:

ΔG°mic = (2 - β)RT ln(CMC)

where R is the ideal gas constant, T is the absolute temperature, CMC is the critical micelle concentration in mole fraction units, and β is the degree of counterion binding to the micelle.[1][2]

The enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be either endothermic (positive ΔH°mic) or exothermic (negative ΔH°mic) and is influenced by factors such as the disruption of structured water around the hydrophobic tails and van der Waals interactions within the micelle core.[3] ΔH°mic can be determined directly by isothermal titration calorimetry (ITC) or indirectly from the temperature dependence of the CMC using the van't Hoff equation.[1]

The entropy of micellization (ΔS°mic) reflects the change in the degree of randomness of the system upon micelle formation. The primary contributor to a positive entropy change is the "hydrophobic effect," where the release of ordered water molecules from around the surfactant's hydrophobic tails into the bulk solvent leads to a significant increase in the overall entropy of the system.[4] This entropic gain is often the main driving force for micellization. ΔS°mic can be calculated using the Gibbs-Helmholtz equation:

ΔS°mic = (ΔH°mic - ΔG°mic) / T [5]

Quantitative Insights: Thermodynamic Parameters of this compound Micellization

The thermodynamic parameters of micellization are highly dependent on the molecular structure of the this compound surfactant, particularly the length and branching of the alkyl chains, as well as external conditions like temperature and the presence of electrolytes. The following tables summarize key thermodynamic data for various this compound surfactants.

Table 1: Thermodynamic Parameters of Micellization for Sodium Dialkyl Sulfosuccinates at 298.15 K

| Surfactant | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference |

| Sodium bis(2-ethylhexyl) this compound (AOT) | 2.5 | -29.3 | 8.4 | 37.7 | [1] |

| Sodium dihexyl this compound | 13.5 | -25.5 | 6.2 | 31.7 | |

| Sodium dipentyl this compound | 45.0 | -22.1 | 4.1 | 26.2 | |

| Sodium dibutyl this compound | 120.0 | -19.5 | 2.5 | 22.0 |

Table 2: Influence of Temperature on the Thermodynamic Parameters of Micellization for Sodium bis(2-ethylhexyl) this compound (AOT)

| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference |

| 293.15 | 2.8 | -28.9 | 9.2 | 38.1 | [1] |

| 298.15 | 2.5 | -29.3 | 8.4 | 37.7 | [1] |

| 303.15 | 2.3 | -29.7 | 7.6 | 37.3 | [1] |

| 308.15 | 2.1 | -30.1 | 6.8 | 36.9 | [1] |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic parameters of micellization relies on precise experimental techniques. The following sections detail the methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation, allowing for the simultaneous determination of the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated stock solution of the this compound surfactant in the desired buffer or solvent (e.g., deionized water) at a concentration approximately 10-20 times its expected CMC.

-

Fill the ITC syringe with the concentrated surfactant solution.

-

Fill the sample cell with the same buffer or solvent used to prepare the surfactant solution.

-

Thoroughly degas both the syringe and cell contents to prevent bubble formation during the experiment.

-

-

Instrument Setup and Titration:

-

Set the experimental temperature and allow the instrument to equilibrate.

-

Typical injection parameters for this compound micellization studies involve a series of small volume injections (e.g., 5-10 µL) of the concentrated surfactant solution into the sample cell.

-

The time between injections should be sufficient for the system to return to thermal equilibrium (e.g., 180-300 seconds).

-

A typical titration may consist of 20-40 injections.

-

-

Data Analysis:

-

The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection (ΔHinj).

-

Plot ΔHinj as a function of the total surfactant concentration in the cell. The resulting titration curve will typically be sigmoidal.

-

The inflection point of the sigmoid corresponds to the CMC.

-

The change in enthalpy from the pre-micellar to the post-micellar region corresponds to the enthalpy of micellization (ΔH°mic).

-

Fit the data to a suitable model (e.g., a sigmoidal dose-response model or a dedicated micellization model) to obtain precise values for the CMC and ΔH°mic.[6][7]

-

Conductometry

Conductometry is a widely used and relatively simple method for determining the CMC of ionic surfactants like sulfosuccinates. The principle is based on the change in the molar conductivity of the surfactant solution as a function of its concentration.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the this compound surfactant in high-purity deionized water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and well above the expected CMC.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.

-

Immerse the conductivity cell in the surfactant solution and allow the reading to stabilize.

-

Record the specific conductivity of each solution at a constant temperature.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will typically show two linear regions with different slopes. The slope is steeper in the pre-micellar region where the surfactant exists as individual, highly mobile ions. In the post-micellar region, the slope decreases due to the lower mobility of the larger micelles and the binding of counterions.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

Surface Tensiometry

Surface tensiometry is a sensitive technique for determining the CMC based on the principle that surfactants lower the surface tension of a solution.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the this compound surfactant in high-purity deionized water.

-

Prepare a series of dilutions of the stock solution in logarithmic steps to cover a wide concentration range around the expected CMC.

-

-

Surface Tension Measurement:

-

Use a tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method.

-

Clean the plate or ring meticulously before each measurement (e.g., by flaming for a platinum plate) to ensure accurate readings.

-

Measure the surface tension of each surfactant solution at a constant temperature, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will show a region where the surface tension decreases linearly with log C.

-

Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.[8]

-

Visualizing the Thermodynamics of Micellization

Graphviz diagrams can be used to illustrate the key concepts and relationships in the thermodynamics of this compound micelle formation.

Caption: Equilibrium between surfactant monomers and micelles.

Caption: Interplay of thermodynamic parameters in micellization.

Caption: General workflow for determining thermodynamic parameters.

Conclusion

The thermodynamics of this compound micelle formation is a multifaceted process primarily driven by the hydrophobic effect, leading to a spontaneous self-assembly process characterized by a negative Gibbs free energy change. The enthalpy and entropy contributions to this process are sensitive to the molecular architecture of the surfactant and the surrounding environmental conditions. A thorough understanding of these thermodynamic principles, facilitated by precise experimental techniques such as isothermal titration calorimetry, conductometry, and surface tensiometry, is crucial for the rational design and application of this compound-based systems in research, drug development, and various industrial processes. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to delve into the fascinating world of this compound self-assembly.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

The Critical Interplay of Structure and Function in Sulfosuccinate Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfosuccinate surfactants represent a versatile class of anionic surfactants widely utilized across various industries, including pharmaceuticals, for their excellent surface activity, mildness, and biodegradability.[1][2] Their performance is intricately linked to their molecular architecture. Understanding the structure-property relationships of these surfactants is paramount for their effective application in drug delivery systems, formulation development, and other advanced scientific endeavors. This guide provides an in-depth exploration of these relationships, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.

Core Molecular Structure and Variations

This compound surfactants are esters of sulfosuccinic acid.[3] Their fundamental structure consists of a polar head group containing both a sulfonate and a carboxylate group, and a nonpolar hydrocarbon tail. The versatility of sulfosuccinates arises from the numerous possible modifications to this basic structure, primarily concerning the ester groups and the nature of the alkyl chains.

The key structural variables that dictate the physicochemical properties of this compound surfactants include:

-

Ester Linkage: They can be either monoesters or diesters of sulfosuccinic acid.[1][3][4]

-

Alkyl Chain Length: The number of carbon atoms in the hydrophobic tail significantly influences surface activity.[5][6]

-

Alkyl Chain Branching: The presence and position of branches in the alkyl chain affect molecular packing and, consequently, the surfactant's properties.[7][8][9]

-

Ethoxylation: The incorporation of ethylene oxide (EO) units between the alcohol and the succinate core in monoesters can modify hydrophilicity.[10][11]

The interplay of these structural features governs the surfactant's performance in terms of surface tension reduction, micellization, foaming, emulsification, and its utility in specialized applications like hydrophobic ion pairing for drug delivery.[12][13]

Structure-Property Relationships: A Quantitative Perspective

The following tables summarize the impact of structural modifications on the key properties of this compound surfactants.

Table 1: Influence of Alkyl Chain Length on Surfactant Properties

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Critical Micelle Concentration (CMC) | Decreases[5][6] | Increased hydrophobicity favors the aggregation of surfactant molecules into micelles at lower concentrations. |

| Surface Tension at CMC (γCMC) | Generally decreases (higher efficiency) | Greater van der Waals forces between longer chains lead to more effective packing at the interface, reducing surface tension more efficiently. |

| Krafft Point | Increases[14] | Stronger intermolecular forces in surfactants with longer alkyl chains require more thermal energy to break the crystalline structure and allow for micellization.[14] |

| Foaming Ability | Can decrease for very long chains[6] | While longer chains can increase foam stability to a point, excessively long chains may lead to lower solubility and slower diffusion to the air-water interface, hindering foam formation.[6][15] |

| Emulsification | Generally improves | Enhanced hydrophobicity improves the surfactant's ability to stabilize oil-in-water emulsions. |

| Water Solubility | Decreases[16] | The larger hydrophobic portion of the molecule reduces its affinity for water. |

Table 2: Impact of Alkyl Chain Branching on Surfactant Properties

| Property | Effect of Branching | Rationale |

| Critical Micelle Concentration (CMC) | Increases | Branching disrupts the efficient packing of alkyl chains in the micelle core, making micellization less favorable and requiring higher concentrations. |

| Surface Tension at CMC (γCMC) | Increases (lower efficiency) | The bulky nature of branched chains prevents dense packing at the air-water interface, resulting in a less significant reduction in surface tension. |

| Krafft Point | Decreases[9] | The irregular shape of branched chains hinders the formation of a stable crystalline lattice, thus lowering the temperature required for dissolution and micelle formation.[9] |

| Foaming Ability | Decreases[9] | Disrupted packing at the air-water interface leads to less stable foam lamellae.[9] |

| Wetting | Improves | The increased surface area covered by branched-chain surfactants can lead to more effective wetting of surfaces. |

| Water Solubility | Increases | The disruption of crystalline packing by branching enhances the solubility of the surfactant in water. |

Table 3: Comparison of Monoester and Diester Sulfosuccinates

| Property | Monoesters | Diesters |

| Water Solubility | Higher[4] | Lower[4] |

| Foaming Ability | Good foamers[1] | Weakly foaming[16] |

| Wetting Power | Moderate | Excellent[4] |

| Mildness | Generally milder | Can be more irritating depending on the specific structure |

| Applications | Personal care products, emulsion polymerization[1][16] | Wetting agents, emulsion polymerization, laxatives (docusate)[3][4][16] |

Experimental Protocols for Surfactant Characterization

Accurate and reproducible characterization of this compound surfactants is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[17][18] This inflection point is identified as the CMC.

Methodology: Wilhelmy Plate Method

-

Preparation of Solutions: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations. A logarithmic dilution series is often effective.

-

Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate (a thin platinum plate).

-

Measurement:

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

For each concentration, immerse the Wilhelmy plate into the solution.

-

The force exerted on the plate due to surface tension is measured by the instrument.

-

Ensure the plate is thoroughly cleaned and flamed between measurements to remove contaminants.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

-

The point at which the curve shows a sharp break or inflection point corresponds to the CMC. The surface tension value at this plateau is the γCMC.

-

Measurement of Krafft Point

Principle: The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[14][19] Below this temperature, the surfactant exists in a crystalline form and does not form micelles.[14]

Methodology: Conductivity Method

-

Preparation of a Surfactant Dispersion: Prepare a dispersion of the this compound surfactant in water at a concentration known to be above its CMC at temperatures above the Krafft point.

-

Instrumentation: Use a conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Cool the surfactant dispersion to a temperature where the surfactant precipitates.

-

Slowly heat the dispersion while gently stirring and continuously measuring the electrical conductivity.

-

-

Data Analysis:

-

Plot the conductivity as a function of temperature.

-

A sharp increase in the slope of the conductivity versus temperature plot will be observed. The temperature at which this break occurs is the Krafft point.[20] This change is due to the dissolution of the crystalline surfactant and the formation of highly conductive micelles.

-

Evaluation of Foaming Properties

Principle: Foaming ability (foamability) and foam stability are key performance indicators for many surfactant applications. These can be assessed by measuring the volume of foam generated and its persistence over time.

Methodology: Ross-Miles Method (Modified)

-

Preparation of Surfactant Solution: Prepare a solution of the this compound surfactant at a specified concentration and temperature.

-

Instrumentation: A jacketed glass column with a volumetric scale and a reservoir with a specified orifice at the bottom.

-

Measurement of Foamability:

-

Add a specific volume of the surfactant solution to the column.

-

Allow a known volume of the same solution to fall from a specified height through the orifice into the solution in the column, generating foam.

-

Immediately after the addition is complete, measure the initial foam height. This represents the foamability.

-

-

Measurement of Foam Stability:

-

Record the foam height at regular time intervals (e.g., 1, 3, and 5 minutes) after the initial measurement.

-

Foam stability is reported as the percentage of the initial foam height remaining at each time point.

-

Assessment of Emulsification Performance

Principle: The ability of a surfactant to form and stabilize an emulsion can be evaluated by preparing an oil-in-water emulsion and observing its stability over time.

Methodology: Emulsion Stability Test

-

Preparation of Phases: Prepare an aqueous solution of the this compound surfactant and select an appropriate oil phase (e.g., mineral oil, a specific drug carrier).

-

Emulsion Formation:

-

Combine the oil and aqueous phases in a specified ratio (e.g., 20:80 oil to water).

-

Homogenize the mixture using a high-shear mixer or sonicator for a defined period and at a specific intensity to create the emulsion.

-

-

Stability Assessment:

-

Transfer the emulsion to a graduated cylinder and store it at a controlled temperature.

-

Visually inspect the emulsion at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.

-

Quantify the stability by measuring the volume of the separated aqueous or oil phase over time. A stable emulsion will show minimal or no separation.

-

Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate the logical connections between surfactant structure and properties, as well as a typical experimental workflow for surfactant characterization.

Caption: Logical flow from molecular structure to properties and applications.

Caption: Experimental workflow for this compound surfactant characterization.

Applications in Pharmaceutical Sciences

The tunable properties of this compound surfactants make them valuable in a range of pharmaceutical applications:

-

Solubilizing Agents: They can be used to increase the solubility of poorly water-soluble drugs, enhancing their bioavailability.[21]

-

Emulsifiers: Their ability to form stable emulsions is crucial for the formulation of creams, lotions, and self-emulsifying drug delivery systems (SEDDS).[12][22]

-

Wetting Agents: In solid dosage forms, they can act as wetting agents to facilitate the dissolution of tablets and capsules.

-

Hydrophobic Ion Pairing (HIP): Sulfosuccinates can form complexes with peptide and protein drugs, increasing their lipophilicity and enabling their incorporation into lipid-based formulations.[12][13] Docusate, a dialkyl this compound, is a well-known example used for this purpose.[12][13]

-

Drug Delivery Systems: Their self-assembly into micelles allows for the encapsulation and targeted delivery of hydrophobic drugs.

Conclusion

The properties and performance of this compound surfactants are fundamentally governed by their molecular structure. By systematically modifying the alkyl chain length, degree of branching, and the number of ester groups, researchers and formulation scientists can fine-tune the surfactant's characteristics to meet the specific demands of a given application. A thorough understanding of these structure-property relationships, validated by robust experimental characterization, is essential for leveraging the full potential of this versatile class of surfactants in advancing pharmaceutical sciences and drug development.

References

- 1. ripublication.com [ripublication.com]

- 2. Development and application of this compound surfactants [haofeichem.com]

- 3. Sodium this compound esters - Wikipedia [en.wikipedia.org]

- 4. Sulfosuccinates | Lamberti Group [lamberti.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. researchgate.net [researchgate.net]

- 9. shell.com [shell.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of this compound-based surfactants as counterions for hydrophobic ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kulim Hi Tech Sdn Bhd : Kulim KHT Krafft temperature & Cloud Point via CMC [kulim-kht.blogspot.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 18. open.library.ubc.ca [open.library.ubc.ca]

- 19. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. Production Methods and Uses of Sulfosuccinic Acid - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 22. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Synthesis of Anionic Sulfosuccinate Surfactants

For Researchers, Scientists, and Drug Development Professionals

Anionic sulfosuccinate surfactants are a versatile class of surface-active agents prized for their excellent wetting, emulsifying, and dispersing properties, coupled with exceptional mildness to the skin and eyes.[1][2] These characteristics have led to their widespread use in personal care products, industrial applications, and notably, in the pharmaceutical sector.[3][4] In drug development, they serve as critical excipients to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) and are instrumental in advanced delivery systems, such as those utilizing hydrophobic ion pairing for peptides and proteins.[3][5][6][7]

This technical guide provides a comprehensive overview of the core synthesis methodologies for anionic this compound surfactants, including detailed experimental protocols and a summary of key reaction parameters.

Core Synthesis Chemistry

The production of this compound surfactants is predominantly a two-step process, starting from maleic anhydride and an alcohol.[2][8] The two principal classes, monoesters and diesters, are determined by the stoichiometry of the initial reaction.[1][8]

-

Step 1: Esterification: Maleic anhydride is reacted with a hydroxyl-containing compound (such as a fatty alcohol or an ethoxylated fatty alcohol) to form a maleate ester intermediate.[8][9]

-

Step 2: Sulfonation: The double bond in the maleate ester intermediate undergoes a nucleophilic addition reaction with a sulfonating agent, typically an aqueous solution of sodium sulfite or bisulfite, to yield the final this compound product.[8][9][10]

Synthesis of this compound Diesters

This compound diesters are characterized by two alkyl chains, making them less water-soluble than their monoester counterparts but excellent wetting agents.[9] The most well-known example is dioctyl sodium this compound (DOSS), also known as docusate sodium.[5][11]

The synthesis involves the reaction of maleic anhydride with two molar equivalents of a fatty alcohol, often aided by an esterification catalyst, followed by sulfonation with sodium bisulfite.[9][10]

Experimental Protocol: Synthesis of Dioctyl Sodium this compound (DOSS)

This protocol is adapted from established industrial processes.[10]

-

Esterification:

-

Charge a reactor with octanol, maleic anhydride (molar ratio of alcohol to anhydride should be approximately 2:1), and a catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5% by weight).

-

Heat the mixture under stirring.

-

Once the temperature reaches 120-140°C, apply a vacuum to facilitate the removal of water formed during the reaction.

-

Monitor the reaction progress by measuring the acid value. Continue dehydration until the reaction is complete.

-

Cool the mixture and neutralize the catalyst with an alkali solution (e.g., sodium hydroxide). The product is dioctyl maleate.

-

-

Sulfonation (Addition Reaction):

-

Add an aqueous solution of sodium bisulfite to the dioctyl maleate from the previous step.

-

Heat the mixture to reflux (approximately 102-105°C) for several hours (e.g., 16-20 hours) until the sulfonation is complete.[12] The product is crude dioctyl sodium this compound.

-

-

Purification:

-

Dehydrate the crude product.

-

Add an organic solvent (e.g., ethanol, isopropanol) to the anhydrous DOSS to dissolve it and precipitate excess sodium bisulfite and other inorganic salts.[10]

-

Filter the mixture to separate the inorganic solids.

-

Heat the filtrate under vacuum to remove the organic solvent, yielding high-purity dioctyl sodium this compound.[10]

-

| Parameter | Value/Condition | Reference |

| Reactants | Maleic Anhydride, 2-Ethylhexanol, Sodium Bisulfite | [10][11] |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | [8][10] |

| Esterification Temp. | 120 - 140 °C (with vacuum dehydration) | [10][13] |

| Sulfonation Temp. | 102 - 105 °C (Reflux) | [12] |

| Yield (Esterification) | Up to 98.4% | [14] |

| Yield (Sulfonation) | ~82% | [14] |

Synthesis of this compound Monoesters

This compound monoesters contain a single alkyl chain and two anionic groups (a sulfonate and a carboxylate), which makes them highly water-soluble and exceptionally mild.[9] They are typically derived from ethoxylated fatty alcohols.

The synthesis involves a 1:1 molar reaction between maleic anhydride and an alcohol ethoxylate, which opens the anhydride ring. This is followed by sulfonation with sodium sulfite.[9]

Experimental Protocol: Synthesis of a Fatty Alcohol Ethoxylate this compound

This protocol is based on general methods described in the literature.[1][9][15]

-

Esterification (Maleation):

-

In a reaction vessel, melt the fatty alcohol ethoxylate by heating to 60-70°C.

-

Slowly add maleic anhydride in a 1:1 molar ratio to the molten alcohol ethoxylate under constant stirring.

-

An exothermic reaction will occur. Maintain the temperature at 80-90°C for 2-4 hours to ensure the complete formation of the maleic monoester. The reaction can be monitored by measuring the remaining maleic anhydride content.

-

-

Sulfonation:

-

Prepare an aqueous solution of sodium sulfite.

-

Add the maleic monoester from the previous step to the sodium sulfite solution. The reaction is typically carried out at a temperature of 70-90°C.

-

Maintain the reaction for several hours with stirring until the sulfonation is complete. The endpoint can be determined by measuring the residual sulfite concentration.[1]

-

The final product is an aqueous solution of the disodium this compound monoester. If a solid product is desired, the solution must be dried.[15]

-

| Parameter | Value/Condition | Reference |

| Reactants | Maleic Anhydride, Fatty Alcohol Ethoxylate, Sodium Sulfite | [2][9] |

| Molar Ratio | 1:1 (Alcohol Ethoxylate : Maleic Anhydride) | [9] |

| Esterification Temp. | 80 - 90 °C | (General Practice) |

| Sulfonation Temp. | 70 - 90 °C | [15] |

| Characterization | FTIR, 1H-NMR, 13C-NMR, Surface Tension | [1] |

Role in Drug Development

The unique amphiphilic structure of sulfosuccinates underpins their utility in pharmaceuticals. They can self-assemble into micelles in aqueous solutions, entrapping hydrophobic drug molecules and thereby increasing their apparent solubility and bioavailability.[3] A key application is in hydrophobic ion pairing (HIP), where an anionic this compound like docusate complexes with a cationic or hydrophilic drug (e.g., a peptide), rendering the complex more lipid-soluble and suitable for incorporation into lipid-based drug delivery systems.[5][6]

References

- 1. ripublication.com [ripublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Production Methods and Uses of Sulfosuccinic Acid - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 4. Development and application of this compound surfactants [haofeichem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of this compound-based surfactants as counterions for hydrophobic ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. neutronco.com [neutronco.com]

- 9. Sulfosuccinates | Lamberti Group [lamberti.com]

- 10. CN111747871A - Production process of surfactant dioctyl sodium this compound - Google Patents [patents.google.com]

- 11. Sulfates & Sulfosuccinates India | DOSS 70 & DOSS 75 [esteem-india.com]

- 12. US3033896A - Preparation of sulphonated maleic acid esters of improved color - Google Patents [patents.google.com]

- 13. ajast.net [ajast.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. US4039562A - Process for preparing sulfosuccinates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Properties of Sulfosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinic acid (SSA), with the chemical formula C₄H₆O₇S, is a versatile organic compound distinguished by its unique trifunctional structure, containing two carboxyl groups and a sulfonic acid group.[1] This structure imparts a range of valuable properties, making it a significant building block in material science, polymer chemistry, and sustainable catalysis.[1] As a water-soluble, biodegradable, and mildly acidic compound, it is recognized for its role as a surfactant, emulsifier, crosslinking agent, and chelating agent.[1][2] Its applications span numerous industries, including personal care products, pharmaceuticals, textiles, paints, and agriculture.[2][3] In the pharmaceutical sector, it is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs, making it a key excipient in modern drug formulations.[1][2]

Physicochemical Properties

Sulfosuccinic acid is typically supplied as a viscous, colorless liquid, often as a 70% solution in water.[4][5] It is a white crystalline powder in its pure form, highly soluble in water, and is considered a non-toxic, environmentally friendly compound.[2] It is stable under recommended storage conditions (below +30°C) but is hygroscopic and incompatible with strong oxidizing agents.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₇S | [4][6] |

| Molecular Weight | 198.15 g/mol | [4] |

| CAS Number | 5138-18-1 | [4][6] |

| Appearance | White crystalline powder (pure); Viscous colorless liquid (solution) | [2][4] |

| Boiling Point | 140 °C at 1013 hPa | [4][5][7] |

| Density | 1.438 g/mL at 25 °C; 1.46 g/cm³ at 20 °C | [4][5] |

| pH | 1 (in a 20°C saturated aqueous solution) | [4][5][7] |

| pKa | -0.46 ± 0.50 (Predicted) | [4][6] |

| Refractive Index | n20/D 1.449 | [4] |

| LogP | -0.463 (at 25°C and pH 7) | [4][6] |

Synthesis and Production

Sulfosuccinic acid and its derivatives, sulfosuccinates, are synthesized through several established methods. The most common pathways involve the reaction of maleic anhydride or related dicarboxylic acids with alcohols, followed by sulfonation.

Common Synthesis Methods:

-

Reaction with Maleic Anhydride and Alcohols: This is the most prevalent method for producing sulfosuccinate esters. Maleic anhydride is first reacted with an alcohol to form a maleic acid half-ester. This intermediate is then sulfonated by reacting it with an aqueous solution of sodium sulfite or bisulfite to yield the this compound ester.[8][9][10]

-

Direct Sulfonation of Succinic Acid: Succinic acid can be directly sulfonated using a strong sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to form sulfosuccinic acid.[2]

-

Hydrolysis of Diethyl this compound: Sulfosuccinic acid can be obtained by the hydrolysis of its diethyl ester, a process that cleaves the ester bonds using a strong acid or base.[2]

-

Reaction of Fumaric/Maleic Acid with Sulfur Dioxide: An alternative method involves reacting maleic acid, maleic anhydride, or fumaric acid with sulfur dioxide in the presence of water.[11] This approach is advantageous as it can produce the free acid form directly without introducing metal cations, eliminating the need for a subsequent ion-exchange step.[11]

Experimental Protocol: Synthesis of a this compound Monoester Salt

This protocol outlines the conventional two-step process for preparing salts of sulfosuccinic acid monoesters.[8]

Objective: To synthesize a sodium salt of a sulfosuccinic acid monoester.

Materials:

-

Maleic anhydride

-

Fatty alcohol (e.g., 2-ethylhexanol)

-

Finely powdered crystalline sodium sulfite (containing water of crystallization)

-

Reaction vessel with mechanical stirring and temperature control

Procedure:

-

Esterification:

-

An acid reactant (maleic anhydride) is reacted with an alcoholic reactant (e.g., a fatty alcohol) at a temperature range of 60°C to 150°C.[8]

-

The molar ratio of the acid reactant to the alcoholic reactant should be approximately 1:1 (ranging from 0.8 to 1.2 moles of acid per mole of alcohol).[8]

-

The reaction proceeds until the formation of the butenedioic acid half-ester is complete. This can be monitored by measuring the acid value of the reaction mixture.

-

-

Sulfonation:

-

The resulting butenedioic acid half-ester is then cooled to a suitable temperature (30°C to 100°C).[8]

-

The half-ester is mechanically mixed with a finely powdered crystalline sulfite reactant (e.g., sodium sulfite). The reaction utilizes the water of crystallization from the sulfite, requiring no additional water.[8]

-

The mixture is stirred vigorously at a temperature between 30°C and 100°C.[8] The reaction is exothermic, and temperature control may be necessary.

-

The reaction continues until the sulfonation is complete, yielding the salt of the mono-ester of sulfosuccinic acid in a solid or granular form.[8]

-

Chemical Reactivity and Signaling Pathways

The reactivity of sulfosuccinic acid is governed by its three functional groups: two carboxylic acid groups and one sulfonic acid group. The sulfonic acid moiety is strongly acidic, while the carboxylic groups provide sites for esterification and amidation.

-

Esterification: The carboxylic acid groups readily react with alcohols to form mono- or di-esters.[1] This reaction is fundamental to the creation of this compound surfactants, where the alcohol's alkyl chain provides the hydrophobic tail.[12]

-

Crosslinking: Sulfosuccinic acid acts as an effective crosslinking agent for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and cellulose.[1] The crosslinking occurs via esterification, forming durable networks that enhance the material's mechanical robustness, thermal stability, and water resistance.[1]

-

Chelation: The carboxyl and sulfonic acid groups can coordinate with metal ions, making sulfosuccinic acid a notable chelating agent.[1] This property is leveraged in bioremediation strategies for removing heavy metals from contaminated water and soil.[1][9]

Applications in Research and Drug Development

Sulfosuccinic acid and its derivatives are indispensable in a wide array of applications due to their excellent surfactant, emulsifying, dispersing, and wetting properties.[2][3]

-

Surfactants and Emulsifiers: Sulfosuccinates are mild anionic surfactants widely used in personal care products like shampoos and soaps, as well as in industrial cleaners.[2][3] They are highly effective at reducing surface tension.[3][13] Dioctyl sodium this compound (DOSS), a prominent derivative, is used extensively as an emulsifier in the production of polymer emulsions, latex formulations, and paints.[1][12]

-

Drug Formulation and Delivery: In the pharmaceutical industry, sulfosuccinic acid serves as a key component to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Its surfactant properties help improve the dissolution of poorly water-soluble drugs, which is critical for developing effective oral dosage forms.[2] It can also be used as a stabilizer for APIs.[1]

-

Polymer Chemistry: As a crosslinking agent, SSA is used to create durable polymer networks, particularly for hydrogels and proton exchange membranes (PEMs) in fuel cell technology.[1] Crosslinking polymers like PVA with SSA enhances their thermal stability and mechanical strength while imparting proton conductivity.[1]

-

Industrial Applications: Its utility extends to the textile industry as a leveling agent, in metalworking fluids as a corrosion inhibitor, and in agriculture as a dispersing agent for pesticides.[2][13]

Analytical and Experimental Protocols

Characterizing sulfosuccinic acid and its derivatives often involves standard analytical chemistry techniques to determine purity, concentration, and functional group presence.

Experimental Protocol: Acidimetric Assay of Sulfosuccinic Acid Solution

Objective: To determine the concentration of sulfosuccinic acid in an aqueous solution via acid-base titration.

Materials:

-

Sulfosuccinic acid solution (e.g., 70% in water)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator or a pH meter

-

Deionized water

-

Burette, beaker, magnetic stirrer

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the sulfosuccinic acid solution (approximately 1.0-1.5 g) into a 250 mL beaker.

-

Dilute the sample with approximately 50 mL of deionized water to ensure the electrode of the pH meter is submerged or to provide sufficient volume for color change observation.

-

-

Titration:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

If using an indicator, add 2-3 drops of phenolphthalein.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Titrate the sulfosuccinic acid solution with the NaOH solution, adding the titrant slowly while continuously stirring.

-

If using a pH meter, record the pH after each addition of titrant. The equivalence points will be observed as sharp inflections in the pH curve. Given the presence of three acidic protons (one sulfonic, two carboxylic), multiple equivalence points may be detected.

-

If using an indicator, the endpoint is reached when the solution turns a faint, persistent pink.

-

-

Calculation:

-